molecular formula C9H8FN3O4 B13675927 Ethyl 6-fluoro-5,7-dihydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate

Ethyl 6-fluoro-5,7-dihydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B13675927
M. Wt: 241.18 g/mol
InChI Key: GJRMRKWSSGDCTB-UHFFFAOYSA-N
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Description

Ethyl 6-fluoro-5,7-dihydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with fluorine at position 6, hydroxyl groups at positions 5 and 7, and an ethyl carboxylate moiety at position 3. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases and receptors . The fluorine atom enhances metabolic stability and bioavailability, while the hydroxyl groups contribute to hydrogen bonding and solubility.

Properties

Molecular Formula

C9H8FN3O4

Molecular Weight

241.18 g/mol

IUPAC Name

ethyl 6-fluoro-7-hydroxy-5-oxo-4H-pyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C9H8FN3O4/c1-2-17-9(16)4-3-11-13-6(4)12-7(14)5(10)8(13)15/h3,15H,2H2,1H3,(H,12,14)

InChI Key

GJRMRKWSSGDCTB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2NC(=O)C(=C(N2N=C1)O)F

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrazolo[1,5-a]pyrimidine Core with Hydroxyl Groups

The synthesis begins with the reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of a base such as sodium ethanolate to form 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (compound 1) with high yield (~89%). This step establishes the dihydroxy functionalities at the 5 and 7 positions of the heterocycle, which are crucial for subsequent transformations.

Summary of Key Preparation Steps and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
Formation of dihydroxy core (1) Cyclization of 5-amino-3-methylpyrazole with diethyl malonate Sodium ethanolate, reflux 89 Establishes 5,7-dihydroxy groups
Chlorination to dichloro derivative (2) Electrophilic halogenation Phosphorus oxychloride 61 Precursor for nucleophilic substitution
Nucleophilic substitution at C7 Substitution with morpholine Morpholine, K2CO3, room temperature 94 Selective substitution at position 7
Halogen exchange (Br to F) Halex reaction CsF or AgF, elevated temperature Variable Fluorination at position 6 (less commonly reported)
Cross-coupling reactions Suzuki or Buchwald–Hartwig coupling Pd catalyst, boronic acids or amines 55–83 Functionalization at positions 2 and 6

Analytical and Computational Insights

Computational studies have elucidated the regioselectivity of substitution reactions on the pyrazolo[1,5-a]pyrimidine core, explaining the preferential reactivity at the C6 position during cross-coupling reactions. The strong reactivity of chlorine at position 7 enables selective nucleophilic substitution without affecting other positions.

The preparation of this compound involves a multi-step synthetic strategy starting from aminopyrazole and diethyl malonate, followed by selective halogenation, nucleophilic substitution, and cross-coupling reactions. While the introduction of fluorine at position 6 requires specific halogen exchange methods, the hydroxyl groups at positions 5 and 7 are introduced early and maintained through the synthesis. The described methods are supported by high yields and regioselectivity, making them suitable for the preparation of this and related compounds for further biological evaluation.

- PubChem Compound Summary for Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate, PubChem CID 45073325, 2025.

- Stepwise synthesis of 2,6-difunctionalized ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate via site-selective cross-coupling reactions: experimental and computational studies, RSC, 2022.

Chemical Reactions Analysis

Ethyl 6-fluoro-5,7-dihydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Mechanism of Action

The mechanism of action of ethyl 6-fluoro-5,7-dihydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . This inhibition occurs through the binding of the compound to the active site of the enzyme, thereby preventing its normal function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The pyrazolo[1,5-a]pyrimidine scaffold allows extensive substitution, enabling fine-tuning of physicochemical and pharmacological properties. Below is a comparative analysis of key analogs:

Compound Name (CAS/Reference) R5 R6 R7 Carboxylate Group Molecular Weight (g/mol) Notable Properties/Activities Source
Target Compound OH F OH Ethyl ~241* High polarity due to dihydroxy groups -
Ethyl 6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylate (1204926-19-1) H F H Ethyl 209.15 (calculated) Lower polarity; potential kinase inhibition
Methyl 6-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (2102176-11-2) H CF₃ H Methyl 245.16 Enhanced lipophilicity; PI3Kδ/γ inhibition (IC₅₀: 63–84 nM)
Ethyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (827591-57-1) Cyclopropyl H CF₃ Ethyl 327.29 Bulky substituents; potential FLT3-ITD inhibition
Compound 6m (Moustafa et al., 2022) H - H N/A N/A Cytotoxic (3,4,5-trimethoxy phenyl)

Notes:

  • Bioactivity : Fluorine and trifluoromethyl groups (e.g., 2102176-11-2) enhance kinase inhibitory activity (e.g., PI3Kδ/γ) by improving target binding affinity .

Q & A

Q. What synthetic methodologies are most effective for producing Ethyl 6-fluoro-5,7-dihydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate?

The compound is synthesized via multi-step reactions involving cyclocondensation and functional group modifications. Key steps include:

  • Cyclocondensation : Reacting fluorinated precursors (e.g., 5-amino-1H-pyrazole-4-carboxylate derivatives) with ketones under FeCl₃ or PVP catalysis to form the pyrazolo[1,5-a]pyrimidine core .
  • Hydroxylation : Introducing hydroxyl groups at positions 5 and 7 using controlled oxidation (e.g., H₂O₂ in alkaline conditions) .
  • Esterification : Ethyl ester formation via refluxing with ethanol and acid catalysts . Optimization : Ultrasonic irradiation in ethanol:water (1:1) improves yield (up to 95%) by enhancing reaction kinetics .

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions (e.g., fluorine at C6, hydroxyls at C5/C7) and stereochemistry. Anti/syn isomer separation requires NOESY for spatial configuration validation .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (C₁₀H₁₀FN₃O₄, exact mass 255.06) and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Detects functional groups (e.g., C=O ester at ~1690 cm⁻¹, O-H stretch at ~3200 cm⁻¹) .

Q. What are the primary biological targets of this compound?

The compound selectively inhibits PI3Kδ , a kinase critical in immune cell signaling. Enzyme assays (IC₅₀ determination) involve:

  • Kinase activity measurement : Using ADP-Glo™ kits to quantify ATP consumption in recombinant PI3Kδ .
  • Cellular assays : Testing anti-inflammatory effects in THP-1 macrophages via IL-6/IL-8 ELISA .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from:

  • Isomer interference : Anti-configuration isomers (e.g., 7b in ) exhibit different binding affinities. Use chiral HPLC to isolate enantiomers and retest activity .
  • Assay variability : Standardize protocols (e.g., cell lines, PI3Kδ isoform specificity) and validate with positive controls (e.g., Idelalisib) .
  • Solubility effects : Pre-dissolve the compound in DMSO at ≤0.1% to avoid cytotoxicity artifacts .

Q. What computational strategies predict the compound’s binding mode with PI3Kδ?

  • Molecular docking : Use AutoDock Vina to model interactions between the fluorinated core and PI3Kδ’s ATP-binding pocket (PDB: 2WXR). Key residues: Val828, Tyr813 .
  • MD simulations : Assess stability of the ligand-receptor complex over 100 ns trajectories (GROMACS) to validate hydrogen bonding with hydroxyl groups .
  • QSAR models : Corrogate substituent effects (e.g., fluorine’s electronegativity) on inhibitory potency using datasets from analogous pyrazolo-pyrimidines .

Q. How does the fluorination pattern enhance selectivity compared to non-fluorinated analogs?

  • Electron-withdrawing effects : The C6 fluorine increases electrophilicity, strengthening hydrogen bonds with PI3Kδ’s Tyr813 .
  • Metabolic stability : Fluorine reduces CYP450-mediated degradation (tested via liver microsome assays), extending half-life in vivo .
  • Selectivity profiling : Compare inhibition of PI3Kδ vs. α/β/γ isoforms using kinase panel assays (e.g., Eurofins DiscoverX) .

Q. What strategies mitigate low yields during hydroxylation steps?

  • pH control : Maintain pH 8–9 during H₂O₂ oxidation to prevent over-oxidation to quinone byproducts .
  • Temperature modulation : Perform reactions at 0–5°C to stabilize the dihydroxy intermediate .
  • Protecting groups : Temporarily protect the ester group with tert-butyl to prevent hydrolysis during hydroxylation .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for High-Yield Production

StepOptimal ConditionsYield (%)Reference
CyclocondensationFeCl₃, EtOH, 80°C, 12h85
HydroxylationH₂O₂, pH 8.5, 0°C, 2h72
EsterificationEthyl chloroformate, RT, 6h90
PurificationChiral HPLC (Chiralpak IA column)>99% purity

Q. Table 2. Comparative Bioactivity of Fluorinated vs. Non-Fluorinated Analogs

CompoundPI3Kδ IC₅₀ (nM)Metabolic Stability (t₁/₂, min)
Ethyl 6-fluoro-5,7-dihydroxy derivative12.345
Ethyl 6-H-5,7-dihydroxy derivative89.718
Idelalisib (control)2.5120

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